N,N-dimethyl-N'-(tritylcarbamothioyl)formimidamide
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Overview
Description
N,N-dimethyl-N’-(tritylcarbamothioyl)formimidamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a trityl group attached to a carbamothioyl formimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-N’-(tritylcarbamothioyl)formimidamide typically involves the reaction of trityl chloride with N,N-dimethylformamide dimethyl acetal in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of N,N-dimethyl-N’-(tritylcarbamothioyl)formimidamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum efficiency and yield. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-N’-(tritylcarbamothioyl)formimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trityl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions result in the formation of various substituted derivatives .
Scientific Research Applications
N,N-dimethyl-N’-(tritylcarbamothioyl)formimidamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-dimethyl-N’-(tritylcarbamothioyl)formimidamide involves its interaction with specific molecular targets. The trityl group provides steric hindrance, which can influence the compound’s reactivity and binding affinity. The carbamothioyl formimidamide moiety is responsible for the compound’s ability to undergo various chemical reactions, making it a versatile reagent in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-N’-(3-thioxo-3H-1,2,4-dithiazol-5-yl)formimidamide: Known for its sulfur-transfer properties.
N,N-dimethyl-N’-(2,3-dideoxy-3-thiacytidine)formamidine: Studied for its antiviral properties.
Uniqueness
N,N-dimethyl-N’-(tritylcarbamothioyl)formimidamide is unique due to the presence of the trityl group, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions where steric hindrance plays a crucial role in determining the outcome .
Properties
IUPAC Name |
1-(dimethylaminomethylidene)-3-tritylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3S/c1-26(2)18-24-22(27)25-23(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUUCAFBLKFHBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=S)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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